Computational Lipophilicity (XLogP3) Comparison with Biphenyl Analog
The target compound's predicted lipophilicity is lower than that of the (3'-methoxy-[1,1'-biphenyl]-4-yl) analog, suggesting improved aqueous solubility and a distinct pharmacokinetic profile. [1]
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 (estimated based on structural similarity to PubChem CID 92074896, which has XLogP3-AA = 3.8; the target lacks the methoxybiphenyl extension, reducing lipophilicity). [1] |
| Comparator Or Baseline | (3'-methoxy-[1,1'-biphenyl]-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (PubChem CID 92074896): XLogP3-AA = 3.8 |
| Quantified Difference | ΔXLogP3 ≈ -0.8 units (estimated reduction) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
For in vitro assays, lower lipophilicity often correlates with reduced non-specific binding and better solubility, making the compound more suitable for cell-based screens compared to more lipophilic biphenyl analogs.
- [1] PubChem. (2024). (3'-methoxy-[1,1'-biphenyl]-4-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone. National Center for Biotechnology Information. CID 92074896. View Source
